
1-(Triphenyl-lambda~5~-phosphanylidene)non-4-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Triphenyl-lambda~5~-phosphanylidene)non-4-en-2-one is a chemical compound characterized by the presence of a triphenylphosphoranylidene group attached to a non-4-en-2-one backbone. This compound is notable for its unique structure, which combines the properties of phosphoranylidene and enone functionalities, making it a subject of interest in various fields of chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Triphenyl-lambda~5~-phosphanylidene)non-4-en-2-one typically involves the reaction of triphenylphosphine with an appropriate precursor, such as a non-4-en-2-one derivative. The reaction conditions often require the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the precursor and facilitate the formation of the phosphoranylidene group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactive intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Triphenyl-lambda~5~-phosphanylidene)non-4-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Substitution: The phosphoranylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of triphenylphosphine oxide and corresponding oxidized non-4-en-2-one derivatives.
Reduction: Formation of alcohols or alkanes from the enone moiety.
Substitution: Formation of substituted phosphoranylidene derivatives.
Applications De Recherche Scientifique
1-(Triphenyl-lambda~5~-phosphanylidene)non-4-en-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Triphenyl-lambda~5~-phosphanylidene)non-4-en-2-one involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphoranylidene group can stabilize negative charges, making it a versatile intermediate in various chemical reactions. The compound can interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Triphenylphosphoranylidene)-2-propanone: Similar structure but with a propanone backbone.
3-[(1,1,1-Triphenyl-lambda~5~-phosphanylidene)amino]-1H-inden-1-one: Contains an indene moiety instead of a non-4-en-2-one backbone.
1-Phenyl-2-(triphenyl-phosphanylidene)-ethanone: Features a phenyl group attached to the ethanone backbone.
Propriétés
Numéro CAS |
89540-56-7 |
|---|---|
Formule moléculaire |
C27H29OP |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
1-(triphenyl-λ5-phosphanylidene)non-4-en-2-one |
InChI |
InChI=1S/C27H29OP/c1-2-3-4-5-9-16-24(28)23-29(25-17-10-6-11-18-25,26-19-12-7-13-20-26)27-21-14-8-15-22-27/h5-15,17-23H,2-4,16H2,1H3 |
Clé InChI |
AYTQXIAKQFJNJN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CCC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B14375056.png)
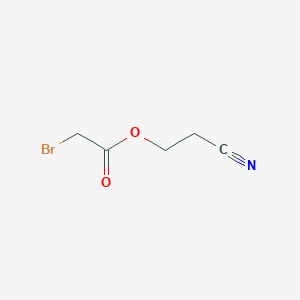
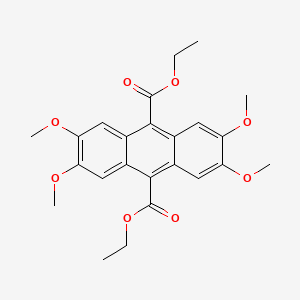
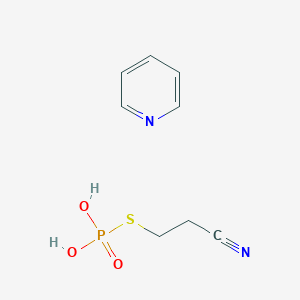

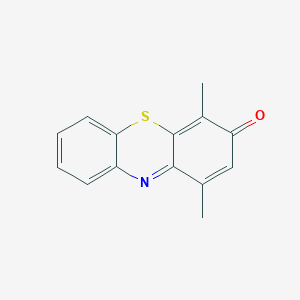
![3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate](/img/structure/B14375091.png)
![3-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14375096.png)
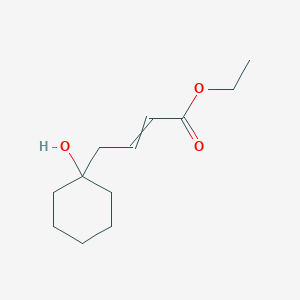


![6-Methoxy-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14375128.png)
